molecular formula C9H11NO3 B137017 L-4-Hydroxyphenyl-13C6-alanine CAS No. 201595-63-3

L-4-Hydroxyphenyl-13C6-alanine

Cat. No. B137017
M. Wt: 187.14 g/mol
InChI Key: OUYCCCASQSFEME-HXCZJXEJSA-N
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Description

L-4-Hydroxyphenyl-13C6-alanine is a derivative of the amino acid L-alanine, which is characterized by the presence of a hydroxyphenyl group and is isotopically labeled with carbon-13 at all six carbon atoms of the phenyl ring. This isotopic labeling is useful for various spectroscopic studies, including nuclear magnetic resonance (NMR) spectroscopy, to investigate the structure and dynamics of peptides and proteins containing this amino acid .

Synthesis Analysis

The synthesis of L-4-Hydroxyphenyl-13C6-alanine can be inferred from the chemoenzymatic synthesis of related compounds. Optically pure L-hydroxyphenylalanine derivatives, which are structurally similar to L-4-Hydroxyphenyl-13C6-alanine, have been synthesized using a stereocontrolled amination of hydroxycinnamic acids catalyzed by L-phenylalanine ammonia-lyase (PAL) contained in Rhodotorula rubra mycelium . This method could potentially be adapted for the synthesis of L-4-Hydroxyphenyl-13C6-alanine by using isotopically labeled starting materials.

Molecular Structure Analysis

The molecular structure of L-4-Hydroxyphenyl-13C6-alanine can be studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a related compound, D,L-(2-hydroxyphenyl)-alanine, has been determined, providing insights into bond lengths, angles, and conformational angles that could be relevant to L-4-Hydroxyphenyl-13C6-alanine . Additionally, solid-state 13C NMR chemical shifts of L-alanine residues have been observed and calculated, which can be related to the main-chain dihedral angles and hydrogen-bonding structure .

Chemical Reactions Analysis

The reactivity of L-4-Hydroxyphenyl-13C6-alanine can be inferred from studies on similar compounds. For instance, hydrolysis and acyl migration studies on L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine have shown that the presence of a neighboring hydroxyl group can significantly affect the chemical stability and reaction rates of the compound . These findings suggest that the hydroxyphenyl group in L-4-Hydroxyphenyl-13C6-alanine may also influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-4-Hydroxyphenyl-13C6-alanine can be deduced from studies on L-alanine and its derivatives. For example, the behavior of L-alanine in water has been studied using Born-Oppenheimer molecular dynamics, revealing insights into hydration shells and the influence of side chains on the structure of water . Additionally, the conformational behavior of poly(L-β-3,4-dihydroxyphenyl-α-alanine) in various solvents and pH conditions has been investigated, which may provide information on the solubility and stability of L-4-Hydroxyphenyl-13C6-alanine in different environments .

Scientific Research Applications

Biosynthesis Pathways in Plants

Larsen, Onderka, and Floss (1975) investigated the biosynthesis of phenylalanine, tyrosine, and related compounds in higher plants. They found that 14C-labelled shikimic acid and double-labelled shikimic acid were incorporated into phenylalanine, tyrosine, and related amino acids, demonstrating that the aromatic carboxyl groups and rings in these compounds derive from shikimic acid (Larsen, Onderka, & Floss, 1975).

Enzymatic Synthesis of Optically Pure L-Hydroxyphenylalanine

Cao (1995) developed a chemoenzymatic, stereocontrolled synthesis of optically pure L-hydroxyphenylalanine. This synthesis involved the amination of hydroxycinnamic acid catalyzed by L-phenylalanine ammonia-lyase, demonstrating an efficient method for producing these amino acids in a controlled manner (Cao, 1995).

Systematic Significance in Seed Composition

Wilson, Bholah, Morris, and Bell (1979) researched the presence of L-3-(3′-Carboxy-4′-hydroxyphenyl)alanine in seeds of Neonotonia wightii, exploring its systematic significance and distribution patterns in the plant kingdom. This study highlights the importance of such amino acids in plant biology and systematics (Wilson, Bholah, Morris, & Bell, 1979).

Metabolism of Substituted Aromatic Amino Acids

Larsen and Wieczorkowska (1975) conducted tracer experiments to understand the metabolism of m-carboxy-substituted aromatic amino acids in plants. They demonstrated that certain alanine and glycine derivatives could be derived from corresponding pyruvic and phenylglyoxylic acids, providing insights into the complex metabolic pathways involving these amino acids (Larsen & Wieczorkowska, 1975).

Mussel-Inspired Hydrogels

Li, Smitthipong, and Zeng (2015) highlighted the development of mussel-inspired hydrogels, where DOPA and its analogues play a crucial role as cross-linking mediators. These hydrogels have significant applications in biomedical and environmental fields, demonstrating the versatility of L-4-Hydroxyphenyl-13C6-alanine derivatives in practical applications (Li, Smitthipong, & Zeng, 2015).

Safety And Hazards

“L-4-Hydroxyphenyl-13C6-alanine” is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water as a precaution if it comes in contact with eyes, and rinsing mouth with water if swallowed .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-HXCZJXEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478520
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-4-Hydroxyphenyl-13C6-alanine

CAS RN

201595-63-3
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SY Qian, YR Chen, LJ Deterding, YC Fann… - Biochemical …, 2002 - portlandpress.com
… The reaction mixture was the same as in Figure 1D, except that the isotopically labelled tyrosines L-4-hydroxyphenylalanine-3h-13C, L-4-hydroxyphenyl-13C6-alanine and L-4-hydroxy…
Number of citations: 85 portlandpress.com
H Jiang, M Balazy - Nitric Oxide, 1998 - Elsevier
A new sensitive and specific assay was developed and applied for the quantitative determination of 3-nitrotyrosine in proteins of human platelets. 3-Nitrotyrosine was quantitatively …
Number of citations: 51 www.sciencedirect.com
M Balazy - Methods in enzymology, 2002 - Elsevier
Measurements of 3-nitrotyrosine levels in biological samples are being used to evaluate exposure to reactive nitrogen species in vivo. Because protein tyrosine nitration has been …
Number of citations: 2 www.sciencedirect.com
S Kim, BA Barry - Biophysical journal, 1998 - cell.com
Photosystem II contains two redox-active tyrosine residues, termed D and Z, which have different midpoint potentials and oxidation/reduction kinetics. To understand the functional …
Number of citations: 44 www.cell.com

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